molecular formula C15H16BrN3O2 B2457146 2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1798029-23-8

2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2457146
CAS No.: 1798029-23-8
M. Wt: 350.216
InChI Key: LRXMSCSMNVGDFD-UHFFFAOYSA-N
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Description

2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16BrN3O2 and its molecular weight is 350.216. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Crystal Structure Analysis

Research on antipyrine-like derivatives closely related to 2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide has provided insights into their intermolecular interactions and crystal structures. For instance, studies on 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide revealed that the crystal packing of these compounds is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, in addition to C–H⋯π and lone pair⋯π contacts. Such interactions have been thoroughly analyzed through Hirshfeld surface analysis and DFT calculations, suggesting that the molecular sheets are primarily formed by hydrogen bonds, with a significant contribution from electrostatic energy. This research could provide a basis for understanding the structural properties and potential applications of this compound in various fields, such as material science and pharmaceuticals (Saeed et al., 2020).

Synthesis and Reactivity

The compound's synthesis and reactivity have been explored through various studies, focusing on the creation of novel derivatives and understanding their chemical behavior. For example, the synthesis of related pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been reported, showcasing the compound's versatility in generating a wide array of chemical structures with potential biological activities. Such research not only sheds light on the synthetic pathways but also opens up possibilities for the compound's application in developing new chemical entities with therapeutic potential (Abunada et al., 2008).

Drug Development and Molecular Interactions

In the realm of drug development, the structural features and molecular interactions of compounds like this compound are of significant interest. Research into similar compounds has provided insights into their potential as CCR5 antagonists, highlighting the importance of understanding the molecular framework and interactions for designing effective therapeutic agents. Such studies are crucial for identifying the pharmacophoric elements and optimizing the compounds for better efficacy and safety profiles (Ikemoto et al., 2005).

Properties

IUPAC Name

2-bromo-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-19-14-6-7-21-9-11(14)13(18-19)8-17-15(20)10-4-2-3-5-12(10)16/h2-5H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMSCSMNVGDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.